(1-Bromo-1-(2-chloroethoxy)ethyl)benzene

Catalog No.
S13538484
CAS No.
M.F
C10H12BrClO
M. Wt
263.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene

Product Name

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene

IUPAC Name

[1-bromo-1-(2-chloroethoxy)ethyl]benzene

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

InChI

InChI=1S/C10H12BrClO/c1-10(11,13-8-7-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BDXFSVZYMTVFGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(OCCCl)Br

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene is an organic compound characterized by the presence of a bromine atom and a chloroethoxy group attached to an ethyl moiety, which in turn is connected to a benzene ring. Its molecular formula is C10H12BrClOC_{10}H_{12}BrClO with a molar mass of approximately 263.56 g/mol. The compound exhibits a density of about 1.412 g/cm³, indicating its liquid state at room temperature. The structure consists of a benzene ring substituted at the para position with a bromoethyl group that contains a chloroethoxy substituent, making it an interesting target for various

The reactivity of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene can be attributed to the presence of both the bromine and chloro groups, which can participate in various nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Coupling Reactions: The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of more complex organic structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or novel properties .

The synthesis of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene can be achieved through several methods:

  • Alkylation Reactions: Starting from 2-chloroethanol and ethyl bromide, an alkylation reaction can be performed in the presence of a base to form the desired compound.
  • Halogen Exchange: The compound can also be synthesized via halogen exchange reactions using suitable reagents that replace chlorine with bromine under controlled conditions.
  • Electrophilic Aromatic Substitution: By treating benzene derivatives with brominated ethyl groups and chloroethanol under acidic conditions, one can achieve selective substitution on the aromatic ring.

These methods highlight the versatility in synthesizing this compound from readily available precursors .

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene finds potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their potential biological activities.
  • Material Science: Compounds like this may contribute to developing novel materials with specific properties, particularly in polymer chemistry .

: Investigating how this compound interacts at a molecular level with biological targets, which could inform drug design strategies.

Such studies provide insights into optimizing the compound's efficacy and safety profile for potential applications .

Similar Compounds

Several compounds share structural similarities with (1-Bromo-1-(2-chloroethoxy)ethyl)benzene, which may offer insights into its unique properties:

Compound NameMolecular FormulaKey Features
1-Bromo-2-(1-chloroethyl)benzeneC8H8BrClC_8H_8BrClContains bromo and chloro substituents
1-Bromo-4-(2-chloroethoxy)benzeneC8H8BrClOC_8H_8BrClOSimilar structure with different substitution
2-BromoethylbenzeneC8H9BrC_8H_9BrLacks chloro group but shares bromoethyl moiety
1-Chloro-4-(2-bromoethoxy)benzeneC8H9BrClOC_8H_9BrClOInvolves similar halogen functionalities

These compounds highlight the unique positioning of functional groups within (1-Bromo-1-(2-chloroethoxy)ethyl)benzene, which may influence its chemical behavior and biological activity .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

261.97601 g/mol

Monoisotopic Mass

261.97601 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types